N-(4-bromo-2-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is an organic compound with a molecular formula of C12H12BrN3O. This compound is characterized by the presence of a bromine atom, a methyl group, and a pyrazole ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 4-bromo-2-methylaniline with 1-methyl-1H-pyrazole-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2-methylphenyl)benzamide
- N-(4-Bromo-2-methylphenyl)-2-(2-fluoro-4-biphenylyl)propanamide
Uniqueness
N-(4-bromo-2-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is unique due to its specific structural features, including the presence of a pyrazole ring and a carboxamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H12BrN3O |
---|---|
Molecular Weight |
294.15 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H12BrN3O/c1-8-7-9(13)3-4-10(8)14-12(17)11-5-6-16(2)15-11/h3-7H,1-2H3,(H,14,17) |
InChI Key |
QOYCKHJFBIPZTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=NN(C=C2)C |
Origin of Product |
United States |
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